吐贝莫苷 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

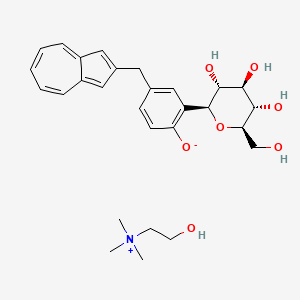

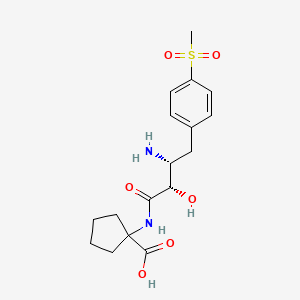

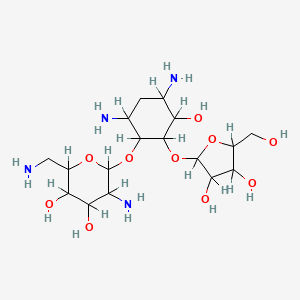

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .

Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis

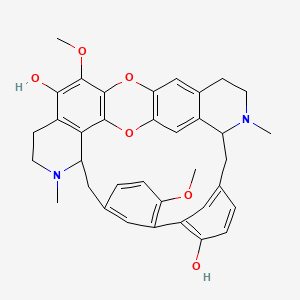

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .科学研究应用

抗癌剂

吐贝莫苷-1 (TBMS-1) 是一种天然的三萜皂苷,存在于中药白附子中 . 它已被证明对呼吸系统、消化系统、神经系统、生殖系统和其他系统的肿瘤具有显著的抑制效果,无论是在体内还是体外 .

药代动力学

药代动力学研究表明,TBMS-1 在各种组织中广泛分布,并且在口服给药后易于被胃肠道降解,导致生物利用度下降 .

毒性

多项证据表明,TBMS-1 在高剂量下可能引起不良反应和毒性 . 为了降低 TBMS-1 的毒性,未来的研究应该致力于改变其结构,制定靶向制剂,或将其与其他药物联合使用 .

肿瘤生长抑制

TBMS-1 在体内有效抑制肿瘤生长和血管生成 . 治疗组的肿瘤体积和重量显着降低 .

增强凋亡细胞死亡

TBMS-1 增强癌细胞凋亡细胞死亡。它通过下调去泛素化酶 (DUB) STAMBPL1 来破坏 c-FLIP 的表达。 当 STAMBPL1 和 c-FLIP 结合在一起时,STAMBPL1 会对 c-FLIP 进行去泛素化 .

癌细胞敏感性

TBMS-1 已被证明可以提高癌细胞对肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 的敏感性。 使用 TBMS-1 和 TRAIL 的联合治疗增加了凋亡细胞死亡 .

抗炎和抗血管生成

结直肠癌治疗

研究表明,TBMS-1 抑制结直肠癌 (CRC) 细胞的活力并诱导巨胞饮作用,巨胞饮作用捕获大量相亮液体 .

总之,TBMS-1 在科学研究中具有广泛的应用,特别是在肿瘤学领域。 然而,还需要进一步研究以调查 TBMS-1 在体内的抗肿瘤作用和药代动力学 .

作用机制

Target of Action

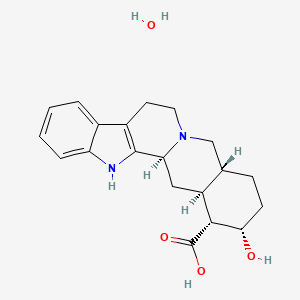

Tubeimoside 1 (TBMS1) is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The primary target of TBMS1 is the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

TBMS1 interacts with its target, the Akt protein, to activate autophagy . Autophagy is a cellular self-digestion process by which proteins aggregate and damaged organelles are degraded to generate ATP and various macromolecules as a response to metabolic stress . The activation of autophagy by TBMS1 is evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Biochemical Pathways

The Akt–mTOR–eEF-2K pathway is involved in TBMS1-induced activation of autophagy . Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 lead to the activation of apoptosis of the breast cancer cells . Inhibition of autophagy enhances the cytotoxic effect of TBMS1 via promoting apoptosis .

Pharmacokinetics

Pharmacokinetic studies reveal that TBMS1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Result of Action

TBMS1 possesses a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It has a broad inhibitory effect on lung cancer, colorectal cancer, breast cancer, gastric cancer, and other tumors .

Action Environment

The action, efficacy, and stability of TBMS1 can be influenced by various environmental factors. For instance, the gastrointestinal environment can degrade TBMS1, reducing its bioavailability . Additionally, the development of liver-targeting and lung-targeting preparations can reduce the toxic effect of TBMS1 and increase its efficacy .

安全和危害

未来方向

生化分析

Biochemical Properties

Tubeimoside 1 interacts with several enzymes and proteins. It has been identified as a potent activator of autophagy . The activation of autophagy by Tubeimoside 1 was evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Cellular Effects

Tubeimoside 1 has a significant impact on various types of cells and cellular processes. It has been shown to possess a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It disrupts both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

Molecular Mechanism

The molecular mechanism of Tubeimoside 1 involves the Akt–mTOR–eEF-2K pathway . This pathway was involved in Tubeimoside 1-induced activation of autophagy, while Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 led to the activation of apoptosis of the breast cancer cells .

Temporal Effects in Laboratory Settings

Over time, Tubeimoside 1 has shown to inhibit the proliferation of gastric cancer BGC823 cells in a concentration- and time-dependent manner, and induced their apoptosis by regulating the Bcl-2 gene family .

Dosage Effects in Animal Models

In animal models, Tubeimoside 1 has shown to effectively inhibit tumor growth and vascularization in vivo . Tumor volumes and weights in the treatment group were significantly reduced .

Metabolic Pathways

Tubeimoside 1 is involved in the Akt–mTOR–eEF-2K pathway . This pathway was involved in Tubeimoside 1-induced activation of autophagy .

Transport and Distribution

Pharmacokinetic studies reveal that Tubeimoside 1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Subcellular Localization

The subcellular localization of Tubeimoside 1 involves both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

属性

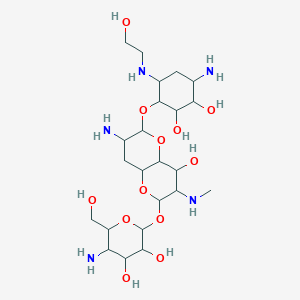

| { "Design of the Synthesis Pathway": "Tubeimoside can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Tubeimoside B", "Sodium hydride", "Methyl iodide", "Hydrogen chloride", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotection of Tubeimoside B using Sodium hydride and Methyl iodide to form Tubeimoside A", "Step 2: Conversion of Tubeimoside A to Tubeimoside C through treatment with Hydrogen chloride", "Step 3: Reduction of Tubeimoside C using Sodium borohydride to form Tubeimoside D", "Step 4: Acetylation of Tubeimoside D with Acetic acid to form Tubeimoside E", "Step 5: Purification of Tubeimoside E using Methanol and Ethyl acetate", "Step 6: Final deacetylation of Tubeimoside E using Water to form Tubeimoside" ] } | |

| 102040-03-9 | |

分子式 |

C63H98O29 |

分子量 |

1319.4 g/mol |

IUPAC 名称 |

(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

InChI 键 |

MCPFEAJYKIXPQF-QXJNFEKOSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |

规范 SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)